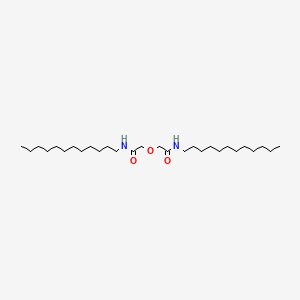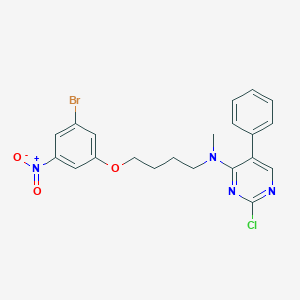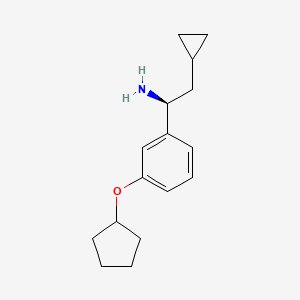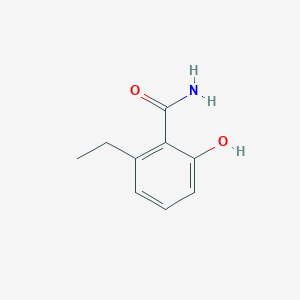![molecular formula C26H21N3O B13029642 (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol](/img/structure/B13029642.png)
(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-C]pyridine core with a trityl group attached to the nitrogen atom and a methanol group attached to the carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol typically involves the following steps:
Formation of the Pyrazolo[3,4-C]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and pyridine derivatives. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Trityl Group: The trityl group can be introduced through a nucleophilic substitution reaction using trityl chloride and a suitable base such as triethylamine.
Attachment of the Methanol Group: The methanol group can be introduced through a reduction reaction using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazolo[3,4-C]pyridine core can be reduced to form dihydropyrazolo[3,4-C]pyridine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydropyrazolo[3,4-C]pyridine derivatives.
Substitution: Various substituted pyrazolo[3,4-C]pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as a biological probe to study enzyme activities and protein interactions.
Medicine: It shows promise as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group can enhance the compound’s binding affinity to these targets, while the pyrazolo[3,4-C]pyridine core can modulate their activity. The methanol group can also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom and the attached functional groups.
1H-Pyrazolo[4,3-c]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the pyridine ring.
Uniqueness
(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol is unique due to the presence of the trityl group, which can enhance its binding affinity and selectivity for specific molecular targets. Additionally, the methanol group provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C26H21N3O |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
(1-tritylpyrazolo[3,4-c]pyridin-3-yl)methanol |
InChI |
InChI=1S/C26H21N3O/c30-19-24-23-16-17-27-18-25(23)29(28-24)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18,30H,19H2 |
Clé InChI |
KZLAKZQNYBBZTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=CN=C5)C(=N4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


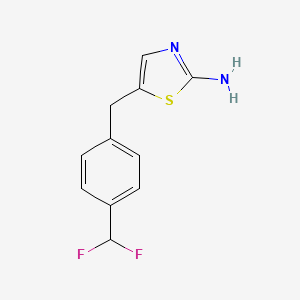
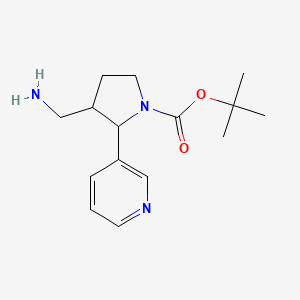
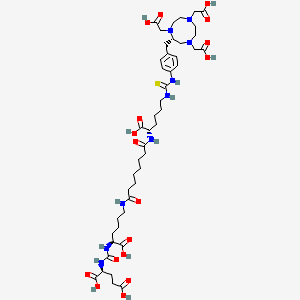

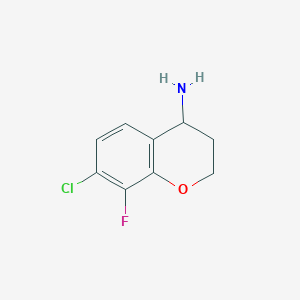
![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)
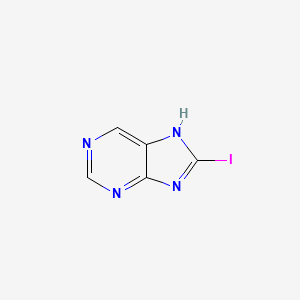
![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)
